![molecular formula C16H17N3O4 B2405173 Methyl 4-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)benzoate CAS No. 1797888-70-0](/img/structure/B2405173.png)
Methyl 4-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)benzoate
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Description
Methyl 4-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)benzoate is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is a member of the pyridazine family and has been shown to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Anticancer Potential
A study by Soni et al. (2015) synthesized a series of quinuclidinone derivatives, including Methyl 4-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)benzoate, as potential anticancer agents. These compounds were evaluated for their anticancer activity using cell viability assays on A549 & L132 cell lines. The findings suggest that certain analogues exhibited potent anticancer activity, indicating the compound's relevance in the development of new cancer treatments (Soni, Sanghvi, Devkar, & Thakore, 2015).
Antimicrobial Activity
Research by Ghorab et al. (2017) into 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives, structurally related to Methyl 4-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)benzoate, showed promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This demonstrates the compound's potential as a basis for developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Enzyme Inhibition for Cancer Metabolism
Naik et al. (2017) identified Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate, a structurally similar compound, as a potent dual inhibitor of malate dehydrogenase 1 and 2 (MDH1/2). This inhibition targets cancer metabolism, offering a new approach to cancer therapy by affecting the metabolic pathways critical for cancer cell growth (Naik et al., 2017).
Bioactive Constituents in Marine Organisms
A compound closely related to Methyl 4-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)benzoate was isolated from Jolyna laminarioides and exhibited chymotrypsin inhibitory activity. It also showed activity against Escherichia coli and Shigella boydii, indicating the potential of such compounds in marine organisms for developing new bioactive materials (Atta-ur-Rahman et al., 1997).
properties
IUPAC Name |
methyl 4-[3-(1-methyl-6-oxopyridazin-3-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-19-15(21)10-8-13(18-19)7-9-14(20)17-12-5-3-11(4-6-12)16(22)23-2/h3-6,8,10H,7,9H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDJLLGVFOETOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)benzoate |
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